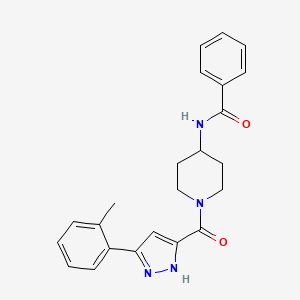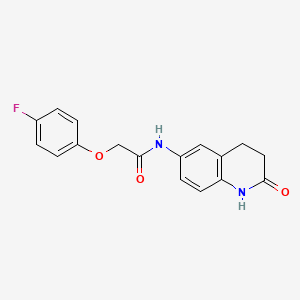
N-(1-(3-(o-tolyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[3-(2-METHYLPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERIDIN-4-YL}BENZAMIDE is a complex organic compound that features a piperidine ring, a pyrazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(2-METHYLPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERIDIN-4-YL}BENZAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally the coupling of these intermediates with a benzamide group. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the heterocyclic rings .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(2-METHYLPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERIDIN-4-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could introduce a variety of functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
N-{1-[3-(2-METHYLPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERIDIN-4-YL}BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[3-(2-METHYLPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERIDIN-4-YL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit enzyme activity or block receptor signaling, thereby exerting its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyrazole derivatives, such as:
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: A pyrazole derivative with antiproliferative effects on cancer cells.
Matrine: Another piperidine derivative with antimicrobial and anticancer activities.
Uniqueness
N-{1-[3-(2-METHYLPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERIDIN-4-YL}BENZAMIDE is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct biological activities and pharmacological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C23H24N4O2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[1-[3-(2-methylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]benzamide |
InChI |
InChI=1S/C23H24N4O2/c1-16-7-5-6-10-19(16)20-15-21(26-25-20)23(29)27-13-11-18(12-14-27)24-22(28)17-8-3-2-4-9-17/h2-10,15,18H,11-14H2,1H3,(H,24,28)(H,25,26) |
InChI Key |
DGLVBWZTACLMDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=C2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2,5-Dimethoxyphenyl)-3-[(4-ethylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11198246.png)
![5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11198249.png)
![4-amino-N~3~-(2-chlorobenzyl)-N~5~-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-thiazole-3,5-dicarboxamide](/img/structure/B11198257.png)
![N-(5-Chloro-2-methoxyphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11198263.png)

![2-(3,4-Dimethylphenyl)-8-(pyrrolidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-C]quinolin-3-one](/img/structure/B11198272.png)
![3-(o-tolyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11198274.png)
![N-(4-Acetamidophenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11198285.png)
![N-(4-ethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B11198287.png)
![2-({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B11198291.png)
![5-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11198296.png)
![5-amino-N-(3-methylphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11198299.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide](/img/structure/B11198305.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-phenyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11198310.png)
